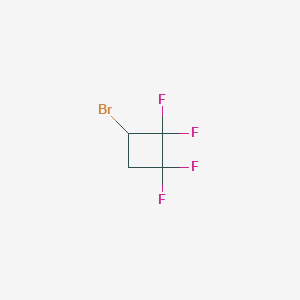
3-Bromo-1,1,2,2-tetrafluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,1,2,2-tetrafluorocyclobutane is an organofluorine compound with the molecular formula C4H3BrF4 It is a cycloalkane derivative where the cyclobutane ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1,2,2-tetrafluorocyclobutane typically involves the bromination of 1,1,2,2-tetrafluorocyclobutane. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced bromination techniques and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,2,2-tetrafluorocyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of new functional groups on the cyclobutane ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 3-hydroxy-1,1,2,2-tetrafluorocyclobutane .
Scientific Research Applications
3-Bromo-1,1,2,2-tetrafluorocyclobutane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,2,2-tetrafluorocyclobutane involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 3-Bromo-1,1,1-trifluoro-2-propanol
- 2-Bromo-3,3,3-trifluoro-1-propene
Uniqueness
3-Bromo-1,1,2,2-tetrafluorocyclobutane is unique due to its cyclobutane ring structure and the specific arrangement of bromine and fluorine atoms. This configuration imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C4H3BrF4 |
|---|---|
Molecular Weight |
206.96 g/mol |
IUPAC Name |
3-bromo-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C4H3BrF4/c5-2-1-3(6,7)4(2,8)9/h2H,1H2 |
InChI Key |
DLIXZWDERJNLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


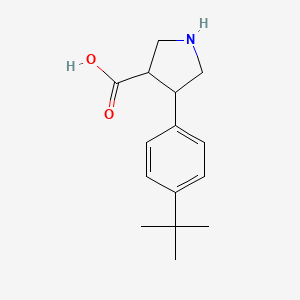
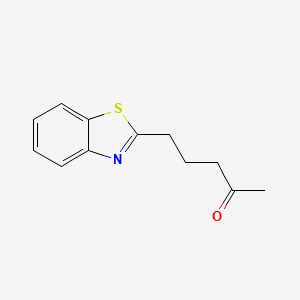
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)

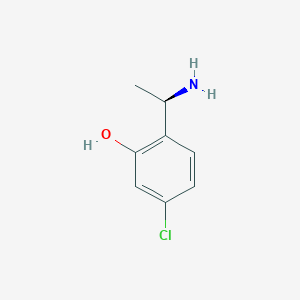
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
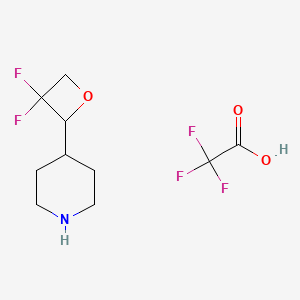
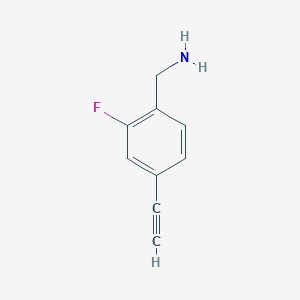
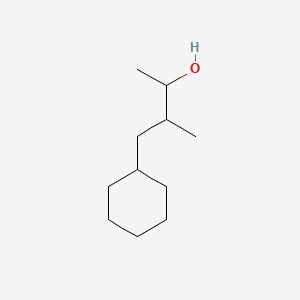
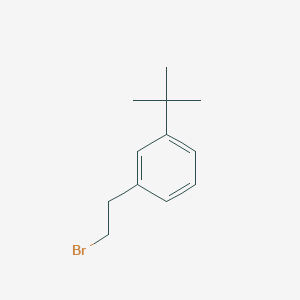

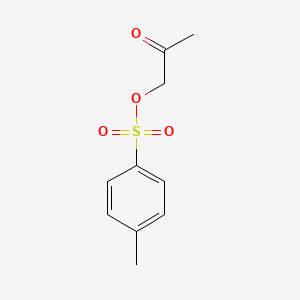
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
